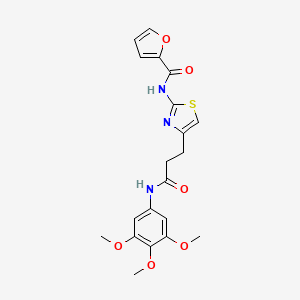

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-26-15-9-13(10-16(27-2)18(15)28-3)21-17(24)7-6-12-11-30-20(22-12)23-19(25)14-5-4-8-29-14/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYIXWCUKLNXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4S, with a molecular weight of 396.48 g/mol. The structure consists of a thiazole ring, a furan carboxamide moiety, and a trimethoxyphenyl group, which are believed to contribute to its biological properties.

The compound's mechanism of action may involve several pathways:

- Enzyme Inhibition : It has been suggested that the presence of the furan and thiazole rings allows for interactions with various enzymes, potentially leading to inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are crucial in inflammatory responses and could be targeted for anti-inflammatory effects .

- Cellular Interaction : The compound may act as a Michael acceptor due to its enone functionality, allowing it to form covalent bonds with nucleophilic sites on proteins, disrupting cellular processes and leading to therapeutic effects.

Efficacy in Biological Assays

Recent studies have evaluated the biological activity of similar compounds with related structures. For instance:

- Cytotoxicity : Compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole and other related compounds exhibited IC50 values ranging from 7 µM to over 49 µM against breast cancer cell lines such as MCF-7 .

- Anti-inflammatory Activity : Compounds structurally related to the target compound have demonstrated moderate inhibition against COX-2 and LOX enzymes, which are implicated in inflammatory diseases .

Case Studies

- Antitumor Activity : A study on pyrazole derivatives revealed that certain compounds exhibited potent antitumor activity with IC50 values as low as 0.95 nM against A549 cell lines. This suggests that modifications to the core structure can enhance biological efficacy significantly .

- Inhibitory Effects on Enzymes : Research indicated that similar compounds showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

Comparative Biological Activity of Related Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 7 | Antitumor |

| Compound B | Structure B | 0.95 | Antitumor |

| Compound C | Structure C | 19.2 | AChE Inhibition |

| Compound D | Structure D | 13.2 | BChE Inhibition |

Summary of Findings

The compound this compound shows promise in various biological activities based on its structural components:

- Potential Anti-inflammatory Effects : Through enzyme inhibition mechanisms.

- Cytotoxic Properties : Demonstrated in cancer cell lines.

- Neuroprotective Potential : Via cholinesterase inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole derivatives with substituted aromatic and heterocyclic groups. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

Replacement of the furan-2-carboxamide with thiophene-2-carboxamide (as in ) increases lipophilicity due to sulfur’s polarizability, which may enhance membrane permeability .

Synthetic Methods: Most analogs (e.g., 4l, 4m, 4n) are synthesized via FCC purification with methanol/dichloromethane or ethyl acetate, yielding moderate-to-high purity (68–92% yields) . Thioamide derivatives (e.g., Compounds 81–84) require Lawesson’s reagent for thionation, followed by preparative TLC .

Biological Screening :

- Derivatives like 4l and 4m were evaluated in the NCI-60 panel using the sulforhodamine B (SRB) assay (), a colorimetric method quantifying cellular protein content to assess cytotoxicity . However, specific IC₅₀ values or mechanistic data are unavailable in the provided evidence.

Unresolved Questions: The impact of 3-oxopropyl chain length and amino linker flexibility on activity remains unexplored. No evidence directly compares the target compound’s potency to its thiophene or pyrimidine-containing analogs.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the thiazole-carboxamide core in this compound?

The thiazole-carboxamide scaffold is typically synthesized via cyclocondensation reactions. For example, method A (described in ) involves coupling a carboxylic acid derivative (e.g., furan-2-carboxylic acid) with a thiazole-containing amine precursor under peptide-coupling conditions (e.g., EDCI/HOBt). Yield optimization (e.g., 57–75% for analogous compounds) requires careful control of stoichiometry and reaction time . Characterization relies on H/C NMR and ESI-MS to confirm regioselectivity and purity .

Q. How is the 3,4,5-trimethoxyphenylamino moiety introduced into the structure?

The 3,4,5-trimethoxyphenyl group is incorporated via nucleophilic acyl substitution. For instance, reacting a β-keto propylthiazole intermediate with 3,4,5-trimethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF) forms the critical amide bond. Reaction monitoring via TLC and purification via column chromatography (n-hexane/ethyl acetate gradients) are essential to isolate the product .

Q. What analytical techniques are critical for validating the compound’s structure?

- NMR Spectroscopy : H NMR confirms proton environments (e.g., furan protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.5 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 486.2 for analogous compounds) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for bioactive studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing furan with pyridine) affect bioactivity?

Substituting the furan ring with pyridine (as in , compound 70) alters electronic properties and hydrogen-bonding capacity, potentially enhancing target binding. Computational docking (e.g., AutoDock Vina) can predict affinity differences, while in vitro assays (e.g., enzyme inhibition) validate these hypotheses. For example, pyridine analogs show increased metabolic stability but reduced solubility .

Q. What strategies resolve low yields in thioamide derivatives of this compound?

Thioamide derivatives (e.g., compounds 81–84 in ) often suffer from low yields (<10%) due to side reactions with Lawesson’s reagent. Optimizing reagent equivalents (1.1 eq vs. excess) and using preparative TLC (n-hexane/ethyl acetate 50:50) improves isolation. Kinetic studies (via F NMR) reveal that electron-withdrawing groups on the aryl ring slow thiocarbonylation, requiring longer reaction times .

Q. How can SAR studies differentiate the roles of the thiazole and trimethoxyphenyl groups?

- Thiazole Modifications : Replacing thiazole with oxazole () reduces π-π stacking interactions, decreasing potency in kinase assays.

- Trimethoxyphenyl Modifications : Removing methoxy groups (e.g., to 4-methoxyphenyl) diminishes hydrophobic interactions, as shown in molecular dynamics simulations (AMBER force field) .

- Data Analysis : IC values from dose-response curves and X-ray crystallography of ligand-target complexes provide mechanistic insights .

Q. What in vitro models are suitable for assessing this compound’s mechanism of action?

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) quantify MIC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity indices.

- Target Engagement : Fluorescence polarization assays measure binding to enzymes like histone deacetylases (HDACs), leveraging the trimethoxyphenyl group’s DNA-intercalating properties .

Data Contradictions and Resolution

Q. Why do synthetic yields vary widely (3–75%) across similar derivatives?

Yield disparities arise from steric hindrance (e.g., bulky 4,4-difluorocyclohexyl groups in compound 69) and competing side reactions (e.g., oxidation of thiols). Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity), while LC-MS tracks intermediate stability .

Q. How to reconcile conflicting bioactivity data between analogs?

For example, compound 67 (57% yield, ) may show weaker activity than compound 66 (75% yield) due to trifluorobutyl vs. trifluorophenyl substituents. Dose-response curves and SPR (surface plasmon resonance) analysis quantify binding kinetics (k/k) to resolve potency differences .

Methodological Recommendations

Q. What computational tools predict this compound’s ADMET properties?

Q. How to design a stability study for aqueous formulations?

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- Analytical Monitoring : UPLC-PDA tracks degradation products; HRMS identifies fragments (e.g., cleavage of the propyl linker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.